REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=[C:4]([N:7]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])[O:5][CH:6]=1.ClC1C=CC=C(C(OO)=[O:25])C=1>C(Cl)Cl>[OH:25][C:6]1[O:5][C:4]([N:7]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])=[N:3][C:2]=1[CH3:1]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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CC=1N=C(OC1)N(C(C(C)C)=O)CCCC
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Name
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|
Quantity
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16 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was then stirred at room temperature for 40 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitated m-chlorobenzoic acid was then filtered off
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Type
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CUSTOM
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Details
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the filtrate evaporated to dryness
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Type
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STIRRING
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Details
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stirred with 5% aqueous sodium sulphite solution for1 hour
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Type
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CUSTOM
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Details
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The organic phase was then separated
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Type
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WASH
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Details
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washed successively with aqueous sodium carbonate (×2) and water
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Type
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CUSTOM
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Details
|
dried
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil, 13.9 g
|
Reaction Time |
40 h |
Name
|
|
Type
|
|
Smiles
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OC1=C(N=C(O1)N(C(C(C)C)=O)CCCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |